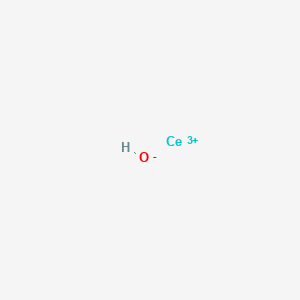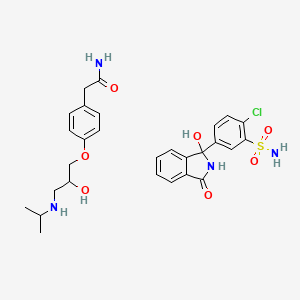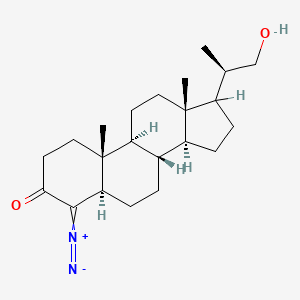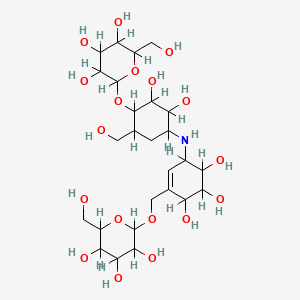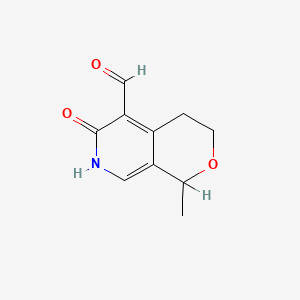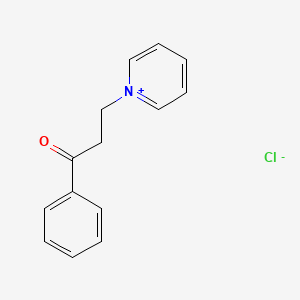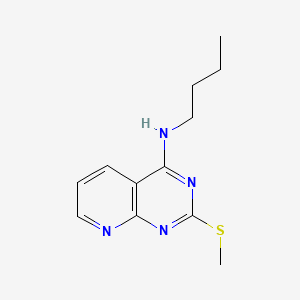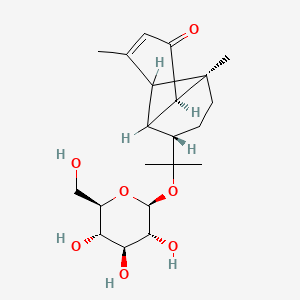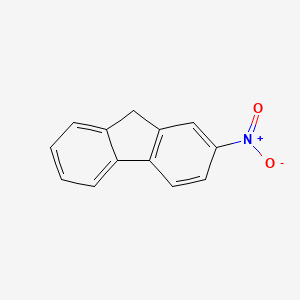
Protactinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protactinium atom is an actinoid atom and a f-block element atom.
A radioactive element of the actinide group of metals. It has the atomic symbol Pa, atomic number 91, and atomic weight 231. It decays by alpha-emission.
Wissenschaftliche Forschungsanwendungen
Structural Characterization in Aqueous Media : Protactinium(V) exhibits unique structural properties in different acidic media. A study using X-ray absorption spectroscopy revealed the absence of a trans-dioxo bond in protactinium(V) in sulfuric and hydrofluoric acid media, distinguishing it from other early actinides like uranium and neptunium. In sulfuric acid, Pa(V) showed a single oxo bond, while in hydrofluoric acid, it formed a pure fluoro complex (Le Naour et al., 2005).
Pressure-Induced Changes in Protactinium Metal : Research on protactinium metal under high pressure using synchrotron radiation showed a structural transition at 77 GPa. This change, involving a shift from a tetragonal to an orthorhombic structure, suggests an increase in the 5f-electron contribution to bonding in protactinium, aligning it more closely with alpha-uranium metal at atmospheric pressure (Haire et al., 2003).
Applications in Targeted Alpha Therapy : Protactinium-230, a radionuclide of interest for targeted alpha therapy (TAT), can be separated from thorium targets and fission products using novel sulfur-bearing chromatographic extraction resins. This process results in high recovery yield and radiochemical purity of the separated protactinium, which is critical for medical applications (Mastren et al., 2018).
Nuclear Reactor Fuel Applications : Protactinium-231 has been identified as a potential material for doping into fuel compositions of advanced nuclear reactors. Its inclusion could enhance operation safety and economic efficiency of reactors, offering higher fuel burn-up, longer fuel lifetime, and better proliferation resistance (Shmelev et al., 2016).
Complexation with Oxalate : The complexation of Pa(V) with oxalate has been thoroughly investigated, revealing the formation of highly charged anionic complexes. This study contributes to understanding the chemistry of protactinium and its potential applications in waste management and nuclear fuel reprocessing (Mendes et al., 2010).
Influence on Thorium Fuel Cycle : The incorporation of protactinium in thorium fuel cycle components such as Th, ThC, and ThN has been computationally analyzed. The study provides insights into the charge transfers, lattice distortions, and diffusion pathways associated with Pa incorporation, which is crucial for managing contamination issues in thorium-based nuclear fuels (Daroca et al., 2020).
Hydrolysis and Complexation Studies : Detailed studies have been conducted on the hydrolysis of protactinium(V) and its complexation with various anions like sulfate. These studies are important for understanding the chemical behavior of Pa in different environmental and industrial contexts (Trubert et al., 2002).
Eigenschaften
CAS-Nummer |
7440-13-3 |
|---|---|
Produktname |
Protactinium |
Molekularformel |
Pa |
Molekulargewicht |
231.0359 g/mol |
IUPAC-Name |
protactinium |
InChI |
InChI=1S/Pa |
InChI-Schlüssel |
XLROVYAPLOFLNU-UHFFFAOYSA-N |
SMILES |
[Pa] |
Kanonische SMILES |
[Pa] |
Andere CAS-Nummern |
7440-13-3 |
Synonyme |
Protactinium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





